molecular formula C19H19FN2O2 B4940031 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4940031
M. Wt: 326.4 g/mol
InChI Key: NHXHZZOTUYAQNF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group.

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: This compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.

    1-(4-ethylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with molecular targets.

    1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and biological activity.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19(24)21-17-6-4-3-5-16(17)20/h3-10,14H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXHZZOTUYAQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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